N-[(4-Acetamidophenoxy)methyl]benzamide
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Overview
Description
N-[(4-Acetamidophenoxy)methyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a phenoxy group, which is further substituted with an acetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Acetamidophenoxy)methyl]benzamide can be achieved through several methods. One common approach involves the direct condensation of benzoic acids and amines in the presence of a catalyst. For instance, the reaction can be performed using diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high efficiency, low reaction times, and eco-friendly process.
Another method involves the Beckmann rearrangement, where oximes derived from ketones are converted to amides. This reaction typically requires the conversion of the oxime oxygen to a good leaving group, followed by heating .
Industrial Production Methods
In industrial settings, the production of benzamide derivatives often involves the use of high-temperature reactions between carboxylic acids and amines. These reactions are typically carried out at temperatures exceeding 180°C, which may not be compatible with all functionalized molecules .
Chemical Reactions Analysis
Types of Reactions
N-[(4-Acetamidophenoxy)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: N-bromosuccinimide (NBS) for free radical bromination at the benzylic position.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines. Substitution reactions can lead to the formation of various substituted benzamides.
Scientific Research Applications
N-[(4-Acetamidophenoxy)methyl]benzamide has several applications in scientific research:
Chemistry: It is used as a reagent and catalyst in various synthetic processes, including condensation reactions and acylation.
Industry: It is employed in the production of materials for the paper, plastic, and rubber industries.
Mechanism of Action
The mechanism of action of N-[(4-Acetamidophenoxy)methyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Ethenzamide
- Salicylamide
- Procainamide
- Moclobemide
- Metoclopramide
- Amisulpride
- Sulpiride
Uniqueness
N-[(4-Acetamidophenoxy)methyl]benzamide is unique due to its specific structural features, such as the presence of an acetamido group attached to the phenoxy group. This structural arrangement imparts distinct chemical properties and reactivity, making it suitable for various applications in scientific research and industry .
Properties
CAS No. |
82212-43-9 |
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Molecular Formula |
C16H16N2O3 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
N-[(4-acetamidophenoxy)methyl]benzamide |
InChI |
InChI=1S/C16H16N2O3/c1-12(19)18-14-7-9-15(10-8-14)21-11-17-16(20)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,17,20)(H,18,19) |
InChI Key |
NXHMMATVMVHMKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCNC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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